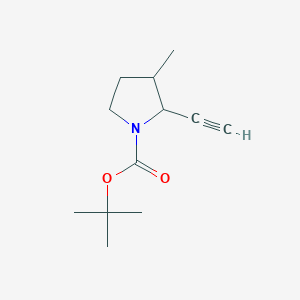

tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers

Description

tert-Butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, an ethynyl substituent at position 2, and a methyl group at position 2. The compound exists as a mixture of diastereomers due to the stereogenic centers at positions 2 and 3 of the pyrrolidine ring. This structural complexity arises during synthesis, where the stereochemical outcome depends on reaction conditions, catalysts, and the steric/electronic effects of substituents. Pyrrolidine derivatives are widely studied in medicinal chemistry and asymmetric synthesis due to their conformational rigidity and versatility in functionalization .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO2/c1-6-10-9(2)7-8-13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3 |

InChI Key |

FKQVALDBURJUFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1C#C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Core and BOC Protection

The pyrrolidine ring bearing a methyl substituent at the 3-position is often synthesized starting from chiral precursors or via stereoselective cyclization methods. The nitrogen is protected with a tert-butoxycarbonyl (BOC) group to facilitate subsequent transformations and purification.

BOC Protection : The nitrogen of the pyrrolidine is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) under mild conditions, often in tetrahydrofuran (THF) or dichloromethane, in the presence of a base or catalytic hydrogenation conditions when starting from a precursor amine. This step typically proceeds with high yield and maintains stereochemistry.

Example Conditions : Dissolution of the pyrrolidine amine in THF, addition of BOC anhydride, and catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)2/C) under hydrogen atmosphere at room temperature or slightly elevated temperature (20–50°C) for 16 hours. The reaction is monitored by TLC and purified by silica gel chromatography to isolate the BOC-protected intermediate.

Introduction of the Ethynyl Group

The ethynyl substituent at the 2-position is introduced via alkynylation reactions, which can be achieved by:

Nucleophilic substitution or addition reactions involving terminal alkynes or alkynyl metal reagents (e.g., alkynyl cuprates or alkynyl boronic esters).

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related click chemistry approaches can be employed to attach alkynyl groups to pyrrolidine derivatives bearing suitable leaving groups or azides.

Example : A synthetic route reported involves the use of copper(II) sulfate pentahydrate and sodium ascorbate in a t-butanol/water solvent system to facilitate the coupling of an alkyne with an azide-functionalized pyrrolidine derivative, leading to the formation of a triazole-linked alkyne intermediate. Subsequent steps yield the terminal alkyne functionality on the pyrrolidine ring.

Diastereomeric Mixture Formation and Control

The presence of stereocenters at positions 2 and 3 of the pyrrolidine ring leads to diastereomeric mixtures upon substitution.

Diastereomeric purity can be influenced by the choice of catalysts (e.g., rhodium(I) vs. copper catalysis) during 1,4-addition steps in precursor synthesis, as well as by the stereoselectivity of the alkynylation reaction.

Separation of diastereomers is typically achieved by chromatographic techniques such as silica gel column chromatography, often using gradients of ethyl acetate and hexane.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| BOC Protection | Di-tert-butyl dicarbonate, THF, Pd(OH)2/C, H2, 20–50°C, 16 h | 55–95 | High yield; preserves stereochemistry; purification by column chromatography |

| Alkynylation | CuSO4·5H2O, sodium ascorbate, t-butanol/water, room temp, 3 days | Not specified | Copper-catalyzed azide-alkyne cycloaddition for terminal alkyne installation |

| 1,4-Addition (precursor) | Arylic cuprate or rhodium(I) catalyst, enantiopure enone, room temp | 84 | Stereoselective addition to form key intermediates; influences diastereomer ratio |

| Diastereomer Separation | Silica gel chromatography, hexane/ethyl acetate gradient | Variable | Essential for isolating pure diastereomers for further application |

Mechanistic Insights and Research Findings

The stereoselective 1,4-addition to enones using copper or rhodium catalysts is a critical step in establishing the correct configuration at the 2- and 3-positions of the pyrrolidine ring.

Reduction of lactams and subsequent protection/deprotection steps are carefully optimized to prevent racemization and maintain diastereomeric ratios.

The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for mild and selective installation of the ethynyl group, minimizing side reactions and preserving the integrity of sensitive functional groups.

Hydrogenation conditions using Pd(OH)2/C or Pd/C catalysts under controlled pressure and temperature are employed to reduce intermediates or remove protecting groups without affecting the alkyne functionality.

Summary Table of Key Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Remarks |

|---|---|---|

| Pyrrolidine ring synthesis | Stereoselective 1,4-addition (Cu or Rh catalysis) | High diastereoselectivity; key intermediate formed |

| Nitrogen protection | BOC protection with di-tert-butyl dicarbonate + Pd(OH)2/C hydrogenation | High yield; stable carbamate protecting group |

| Ethynyl group introduction | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Efficient terminal alkyne installation |

| Diastereomer separation | Silica gel chromatography | Isolation of diastereomeric mixtures |

| Purification and characterization | Column chromatography, NMR, MS | Confirmation of structure and diastereomeric ratio |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Proline-Derived Oxazolidinones (Seebach et al., 1985)

Seebach and Fadel synthesized 3-benzoyl-2-(tert-butyl)-1,3-oxazolidin-5-ones (e.g., 6) from amino acids and pivalaldehyde. These compounds exhibit cis-configuration (2S,4S) with high diastereoselectivity (up to 50:1) upon alkylation. The tert-butyl group enhances steric shielding, directing alkylation to the α-position .

- Key Difference: Unlike the target pyrrolidine derivative, oxazolidinones are five-membered lactones with a rigid planar structure, leading to more predictable stereochemical outcomes.

b. Lithium Enolate Complexes (Laube et al., 1985)

Lithium enolates of tert-butyl esters (e.g., pinacolone enolate) form H-bonded complexes with amines, influencing reactivity and deuterium incorporation. X-ray studies reveal Li-O-Li-O ring motifs and NH···C interactions that stabilize intermediates .

- Key Difference: The ethynyl group in the pyrrolidine derivative may disrupt such Li coordination, altering reaction pathways. For example, the ethynyl moiety’s linear geometry could hinder enolate formation or protonation, leading to lower diastereomeric ratios compared to simpler tert-butyl ketones.

c. Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-phenylpropanoate (Compound 23, ESI 2023)

This compound, synthesized via iridium-catalyzed allylic alkylation, forms a 4:1 diastereomeric mixture. The tert-butoxycarbonyl (Boc) groups provide steric protection, but the lack of a rigid ring system results in moderate diastereoselectivity .

- However, competing steric effects from the ethynyl and methyl groups may counteract this advantage.

Diastereoselectivity and Reaction Conditions

Functional and Application Comparisons

- Steric Effects: The tert-butyl group in both the target compound and oxazolidinones provides steric shielding, but the ethynyl group introduces a unique steric profile that may hinder nucleophilic attack or transition-state alignment .

- Electronic Effects: The ethynyl group’s electron-withdrawing nature could polarize the pyrrolidine ring, altering reactivity compared to electron-rich systems like pinacolone enolates .

- Pharmaceutical Relevance: While oxazolidinones are used as chiral auxiliaries in drug synthesis, ethynyl-pyrrolidine derivatives may serve as precursors to bioactive alkynes or rigid scaffolds for receptor targeting .

Research Findings and Implications

- Synthesis Challenges : The target compound’s diastereoselectivity is likely influenced by the competing steric effects of the ethynyl and methyl groups, necessitating optimized conditions (e.g., low-temperature lithiation or chiral catalysts) to improve selectivity .

- Structural Insights: X-ray data from lithium enolate complexes (e.g., TriMEDA solvates) highlight the importance of H-bonding and Li coordination in stereochemical outcomes, which could inform the design of analogous pyrrolidine derivatives .

Biological Activity

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in pharmacological applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potentials, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an ethynyl group and a tert-butyl ester, contributing to its unique chemical properties. The presence of multiple diastereomers can influence its biological activity due to variations in spatial arrangement.

Antimicrobial Activity

Research has demonstrated that pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications on the pyrrolidine ring can enhance antimicrobial efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Notably, pyrrolidine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For example, one study reported that certain pyrrolidine derivatives could inhibit CXCR4 receptors, which play a critical role in cancer metastasis, with IC50 values as low as 79 nM .

Enzyme Inhibition

Tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate has also been investigated for its ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in the management of diabetes. The inhibition mechanism involves competitive binding at the active site of these enzymes, effectively reducing carbohydrate digestion and absorption .

Study 1: Synthesis and Antimicrobial Evaluation

A detailed study synthesized various diastereomers of tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate and evaluated their antimicrobial activities against selected bacterial strains. The results indicated that specific diastereomers exhibited superior antibacterial activity compared to others, highlighting the importance of stereochemistry in biological activity .

Study 2: Anticancer Activity Assessment

In another investigation, the anticancer potential of the compound was assessed using in vitro assays on human cancer cell lines. The results demonstrated that certain diastereomers significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The study emphasized the need for further research into the molecular mechanisms underlying these effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating or electron-withdrawing groups on the pyrrolidine ring can significantly affect biological activity. For instance, the introduction of halogen substituents or alkyl groups has been shown to enhance enzyme inhibition and antimicrobial properties .

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased enzyme inhibition |

| Alkyl group substitution | Enhanced antimicrobial efficacy |

| Variations in stereochemistry | Different levels of anticancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-ethynyl-3-methylpyrrolidine-1-carboxylate as a diastereomeric mixture?

- Methodology : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Functionalization : Introduction of the ethynyl group via Sonogashira coupling or alkyne addition under palladium catalysis .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, often requiring acidic (HCl) or basic (NaOH) conditions for removal .

- Diastereomer Formation : Chirality at the 2- and 3-positions arises from asymmetric induction during alkylation or cyclization steps. For example, using chiral auxiliaries or enantioselective catalysts .

Q. How can diastereomers of this compound be separated and characterized?

- Separation Techniques :

- Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) or flash chromatography using hexane/ethyl acetate gradients .

- Crystallization : Differential solubility of diastereomers in solvents like dichloromethane/hexane mixtures .

- Characterization Methods :

- NMR Spectroscopy : - and -NMR to identify distinct chemical shifts for diastereomers (e.g., splitting of methyl or ethynyl signals) .

- X-ray Crystallography : SHELX software for resolving absolute configurations .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to control diastereomeric ratios during synthesis?

- Strategies :

- Catalyst Screening : Use of chiral phosphine ligands (e.g., tributylphosphine) or iridium complexes to enhance stereoselectivity .

- Temperature Modulation : Lower temperatures (e.g., 0°C) favor kinetic control, while higher temperatures promote thermodynamic product formation .

- Additive Effects : Bases like triethylamine or DMAP can stabilize transition states, improving diastereoselectivity .

- Case Study : In a related synthesis, a 33:1 diastereomeric ratio was achieved using Pd(PPh) and controlled reagent addition rates .

Q. How should researchers resolve contradictions in spectral data when analyzing diastereomers?

- Troubleshooting Approaches :

- 2D NMR Techniques : NOESY or COSY to distinguish spatial proximity of protons in diastereomers .

- Dynamic NMR (DNMR) : Detect slow conformational exchanges causing signal broadening .

- Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. What computational methods are suitable for studying the reaction mechanisms of diastereomer formation?

- Tools :

- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies for stereoselective steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) .

- Application Example : MD simulations of tert-butyl group rotation barriers in pyrrolidine derivatives .

Research Applications

Q. How can this compound be used in drug discovery studies?

- Biological Target Screening :

- Enzyme Inhibition : Assay against kinases or proteases using fluorescence polarization .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) .

- SAR Studies : Modifications at the ethynyl or methyl groups to optimize potency and selectivity .

Q. What are the challenges in scaling up diastereoselective syntheses for preclinical studies?

- Key Issues :

- Purification Bottlenecks : Chromatography becomes impractical; switch to crystallization-based separation .

- Catalyst Cost : Replace noble metals (e.g., Ir) with cheaper alternatives like organocatalysts .

- Case Study : A 10-gram scale synthesis achieved 85% yield using recrystallization in ethyl acetate/hexane .

Ethical and Safety Considerations

Q. What guidelines should be followed for in vitro toxicology studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.